Cas no 15540-85-9 (3,6-Dimethyl-2-nitroaniline)
3,6-Dimethyl-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dimethyl-2-nitroaniline
- 3,6-Dimethyl-2-nitroanilin
- Benzenamine,3,6-dimethyl-2-nitro-
- 2,5-Dimethyl-6-nitroanilin
- 2,5-dimethyl-6-nitroaniline
- 2-amino-3-nitro-p-xylene
- 3,6-Dimethyl-2-nitro-anilin
- 3,6-dimethyl-2-nitro-aniline
- 3,6-dimethyl-2-nitrophenylamine
- 6-Nitro-2,5-acetoxylidid
- Benzenamine,3,6-dimethyl-2-nitro
- p-Nitro-p-xylidin
- 4-methyl-amino-3-nitrotoluene
- SCHEMBL14269307
- AKOS006274519
- DTXSID60401039
- 15540-85-9
- FT-0692029
- A883650
- CS-0337072
- AI-942/25034580
- G85772
- ALBB-037240
- Benzenamine, 3,6-dimethyl-2-nitro-
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- Inchi: 1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3
- InChI Key: DOEMKIFSRKILHU-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(=C(C)C=CC=1C)N)=O
Computed Properties
- Exact Mass: 166.07400
- Monoisotopic Mass: 166.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8A^2
- XLogP3: 2.4
Experimental Properties
- PSA: 71.84000
- LogP: 2.89820
3,6-Dimethyl-2-nitroaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,6-Dimethyl-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D481688-1mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 1mg |
45.00 | 2021-08-14 | ||
| TRC | D481688-2mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 2mg |
60.00 | 2021-08-14 | ||
| TRC | D481688-10mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 10mg |
75.00 | 2021-08-14 | ||
| TRC | D481688-50mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 50mg |
$190.00 | 2023-05-18 | ||
| TRC | D481688-250mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 250mg |
$873.00 | 2023-05-18 | ||
| TRC | D481688-500mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 500mg |
$1499.00 | 2023-05-18 | ||
| Alichem | A010005787-250mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005787-500mg |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
| Alichem | A010005787-1g |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
| Cooke Chemical | BD9170247-5g |
3,6-Dimethyl-2-nitroaniline |
15540-85-9 | 95+% | 5g |
RMB 2400.80 | 2025-02-20 |
3,6-Dimethyl-2-nitroaniline Suppliers
3,6-Dimethyl-2-nitroaniline Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3,6-Dimethyl-2-nitroaniline
3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9): An Overview of Its Properties, Applications, and Recent Research
3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and materials science. This compound is characterized by its unique molecular structure, which includes two methyl groups and a nitro group attached to an aniline backbone. The combination of these functional groups imparts specific chemical and physical properties that make 3,6-Dimethyl-2-nitroaniline a valuable intermediate in various synthetic processes.
The molecular formula of 3,6-Dimethyl-2-nitroaniline is C9H11N3O2, and its molecular weight is approximately 185.19 g/mol. The compound is a yellow solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point ranges from 78 to 80°C, and it has a boiling point of around 280°C at atmospheric pressure.
In terms of chemical reactivity, 3,6-Dimethyl-2-nitroaniline exhibits typical behavior for aromatic nitro compounds. The nitro group can undergo reduction to form the corresponding amine or hydroxylamine derivatives, which are useful intermediates in the synthesis of various pharmaceuticals and dyes. Additionally, the presence of the methyl groups on the aromatic ring can influence the electronic properties of the molecule, making it a valuable starting material for the preparation of more complex organic compounds.
3,6-Dimethyl-2-nitroaniline has found applications in several areas due to its unique properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties. For example, recent research has shown that derivatives of 3,6-Dimethyl-2-nitroaniline can be used to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. These derivatives have been shown to exhibit potent anti-inflammatory activity while minimizing gastrointestinal irritation.
In the field of materials science, 3,6-Dimethyl-2-nitroaniline has been explored for its potential use in the development of advanced functional materials. One notable application is in the synthesis of conductive polymers for use in electronic devices. The nitro group can be reduced to an amino group, which can then participate in polymerization reactions to form conductive polymers with tunable electrical properties. These materials have potential applications in flexible electronics, sensors, and energy storage devices.
Beyond its industrial applications, 3,6-Dimethyl-2-nitroaniline has also been studied for its biological activities. Recent research has focused on its potential as a lead compound for developing new therapeutic agents. For instance, studies have shown that certain derivatives of 3,6-Dimethyl-2-nitroaniline exhibit antimicrobial activity against a range of pathogenic bacteria. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacterial infections.
In addition to its antimicrobial properties, 3,6-Dimethyl-2-nitroaniline has also been investigated for its potential as an anticancer agent. Research has demonstrated that certain derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation. These findings open up new avenues for the development of targeted cancer therapies with fewer side effects.
The environmental impact of 3,6-Dimethyl-2-nitroaniline and its derivatives is another area of active research. Studies have focused on understanding their biodegradability and potential environmental toxicity. While initial results suggest that these compounds are relatively stable under environmental conditions, ongoing research aims to develop more environmentally friendly synthetic routes and disposal methods to minimize any potential ecological impact.
In conclusion, 3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique molecular structure and chemical properties make it a valuable intermediate in various synthetic processes and a promising lead compound for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize existing ones, ensuring that this compound remains an important player in scientific and industrial advancements.
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